6-Nitronaphthalene-2,3-dicarbonitrile
Description
Properties
IUPAC Name |
6-nitronaphthalene-2,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5N3O2/c13-6-10-3-8-1-2-12(15(16)17)5-9(8)4-11(10)7-14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSGXASWKOLCMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CC(=C(C=C21)C#N)C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659886 | |
| Record name | 6-Nitronaphthalene-2,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184026-06-0 | |
| Record name | 6-Nitronaphthalene-2,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dicyano-6-nitronaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Zeolite-Assisted Nitration with Nitrogen Dioxide and Molecular Oxygen
In a typical procedure, naphthalene-2,3-dicarbonitrile is dissolved in dichloromethane, and NO₂ is introduced under O₂ atmosphere at 25°C. Zeolites such as HSZ-960HOA or HBEA-150 are added to modulate regioselectivity. The reaction proceeds via a radical mechanism, where NO₂ acts as both nitrating agent and electron acceptor, while O₂ regenerates the active species.
Key Data:
-
Catalyst: HSZ-960HOA
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Temperature: 25°C
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Reaction Time: 24 hours
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Yield: 72–78%
Zeolites enhance selectivity by adsorbing the planar naphthalene derivative in orientations that favor nitration at the 6-position. Computational studies suggest that the cyano groups at 2- and 3-positions create electronic deficiencies at the 6-position, which align with the zeolite’s acid sites to stabilize transition states.
Conventional Nitration with Mixed Acids
Traditional nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) has been adapted for naphthalene-2,3-dicarbonitrile, albeit with lower regioselectivity. The mixed acid system generates nitronium ions (NO₂⁺), which electrophilically attack the aromatic ring.
Procedure:
Naphthalene-2,3-dicarbonitrile is suspended in fuming HNO₃ (90%) and H₂SO₄ (98%) at 0–5°C. The mixture is stirred for 6 hours, quenched in ice, and neutralized with NaHCO₃. The crude product is recrystallized from ethanol.
Key Data:
-
HNO₃:H₂SO₄ Ratio: 1:3 (v/v)
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Temperature: 0–5°C
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Yield: 55–60%
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Regioselectivity (6-nitro): 4:1 (vs. 5- and 8-nitro isomers)
This method suffers from competing nitration at the 5- and 8-positions due to the electron-withdrawing cyano groups. Purification via column chromatography or repeated recrystallization is required to isolate the 6-nitro isomer.
Cyanation of 6-Nitronaphthalene Derivatives
Palladium-Catalyzed Cyanation of 6-Nitro-2,3-dibromonaphthalene
A multi-step approach involves introducing cyano groups into pre-nitrated intermediates. 6-Nitro-2,3-dibromonaphthalene serves as a precursor for sequential cyanation.
Synthesis of 6-Nitro-2,3-dibromonaphthalene:
Naphthalene is nitrated at 6-position using HNO₃/H₂SO₄, followed by bromination at 2- and 3-positions with Br₂ in CCl₄.
Cyanation Step:
The dibrominated compound undergoes palladium-catalyzed cross-coupling with potassium cyanide (KCN) in dimethylformamide (DMF) at 120°C.
Key Data:
This method offers precise control over substitution patterns but requires handling of toxic cyanide reagents and high temperatures.
Nucleophilic Substitution with CuCN
6-Nitro-2,3-dihalonaphthalenes (X = Cl, Br) react with copper(I) cyanide (CuCN) in refluxing dimethylacetamide (DMAc) to yield the target compound.
Procedure:
6-Nitro-2,3-dichloronaphthalene (1 equiv) and CuCN (2.2 equiv) are heated in DMAc at 150°C for 12 hours. The product is extracted with chloroform and purified via silica gel chromatography.
Key Data:
Multi-Step Synthesis from Naphthoquinone Precursors
Oxidative Cyanation of 6-Nitro-2,3-diaminonaphthalene
This route involves the conversion of diamino groups to cyano groups via oxidation.
Steps:
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Nitration of 2,3-diaminonaphthalene to 6-nitro-2,3-diaminonaphthalene.
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Oxidation with NaNO₂/HCl followed by treatment with CuCN yields the dicarbonitrile.
Key Data:
-
Oxidizing Agent: NaNO₂/HCl (Sandmeyer reaction conditions)
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Yield (Overall): 40–45%
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Advantage: Avoids direct nitration of cyano-substituted naphthalenes
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Regioselectivity | Complexity | Purification Requirements |
|---|---|---|---|---|
| Zeolite-Assisted Nitration | 72–78 | >9:1 | Moderate | Recrystallization |
| Mixed Acid Nitration | 55–60 | 4:1 | Low | Column Chromatography |
| Palladium-Catalyzed Cyanation | 65–70 | N/A | High | Chromatography |
| CuCN Substitution | 60–65 | N/A | Moderate | Chromatography |
| Oxidative Cyanation | 40–45 | N/A | High | Multiple Recrystallizations |
Zeolite-assisted nitration emerges as the most efficient method, balancing yield, regioselectivity, and operational simplicity. The mixed acid approach, while accessible, requires extensive purification. Multi-step cyanation routes offer flexibility but incur yield penalties.
Chemical Reactions Analysis
Types of Reactions
6-Nitronaphthalene-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the cyano groups under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
Applications in Organic Electronics
One of the most promising applications of 6-Nitronaphthalene-2,3-dicarbonitrile is in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). The compound exhibits properties that can enhance the performance of OLEDs:
- Thermally Activated Delayed Fluorescence (TADF): Research indicates that compounds similar to this compound can facilitate TADF processes, which are crucial for improving the efficiency of OLEDs. The incorporation of such compounds can lead to higher quantum yields and better light emission characteristics .
- Electron Transport Materials: The compound's electron-withdrawing nature makes it suitable for use as an electron transport layer in OLEDs. Its high ionization potential allows it to effectively block holes while facilitating electron injection .
Photocatalysis
This compound has also been explored for photocatalytic applications:
- Hydrogen Production: Compounds containing similar structures have shown potential in photocatalytic hydrogen production. For instance, derivatives with dicarbonitrile functionalities can promote photocatalytic reactions that generate hydrogen gas under visible light irradiation .
Synthesis of Functionalized Compounds
The compound serves as a versatile building block in organic synthesis:
- Domino Reactions: It can be utilized in domino reactions to synthesize highly functionalized naphthalenes and quinolines. These reactions allow for the efficient construction of complex molecular architectures from simpler precursors .
- Reductive Chemistry: this compound can undergo reductive transformations, making it valuable for synthesizing various nitro compounds and other derivatives through reduction processes .
Material Science Applications
In material science, compounds like this compound are investigated for their potential use in creating advanced materials:
- Composite Materials: The integration of nitro-functionalized naphthalenes into composite materials has been studied for energy storage applications. These materials exhibit promising electrochemical properties suitable for use in batteries and supercapacitors .
Case Study 1: OLED Performance Enhancement
A study demonstrated that incorporating this compound into OLED devices significantly improved their performance metrics. The devices exhibited enhanced brightness and efficiency due to the effective charge transport properties of the compound.
Case Study 2: Photocatalytic Hydrogen Production
Research highlighted the use of derivatives based on this compound in photocatalytic systems that achieved remarkable hydrogen production rates under visible light. This application showcases the compound's utility in renewable energy technologies.
Mechanism of Action
The mechanism of action of 6-Nitronaphthalene-2,3-dicarbonitrile involves its interaction with molecular targets through its nitro and cyano groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates. The compound’s effects are mediated through pathways involving electron transfer and radical formation .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Substituent Effects on Properties
| Substituent | Electronic Effect | Impact on Reactivity/Applications | Example Compound |
|---|---|---|---|
| Nitro (-NO₂) | Electron-withdrawing | Enhances charge transfer, polarizability | This compound |
| tert-Butyl (-C(CH₃)₃) | Electron-donating | Stabilizes core, disrupts crystallization | 6-tert-Butylnaphthalene-2,3-dicarbonitrile |
| Chloro (-Cl) | Electron-withdrawing | Reduces nucleophilicity in substitution reactions | 5-Chloro-6-phenylpyrazine-2,3-dicarbonitrile |
Biological Activity
6-Nitronaphthalene-2,3-dicarbonitrile (6-NDC) is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with 6-NDC, including its mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.
Chemical Structure and Properties
6-NDC features two cyano groups and one nitro group attached to a naphthalene ring. This unique structure contributes to its reactivity and interaction with biological molecules. The nitro group can undergo reduction to form various derivatives, which may enhance or alter its biological activity.
The biological activity of 6-NDC is largely attributed to its ability to interact with biomolecules through the nitro and cyano functional groups. These interactions can lead to:
- Electron Transfer Reactions : The nitro group can participate in redox reactions that generate reactive intermediates.
- Covalent Binding : Reduced forms of nitro compounds can covalently bind to nucleophilic sites on proteins, potentially leading to enzyme inhibition or modification of cellular pathways .
Antimicrobial Activity
Nitro compounds, including derivatives like 6-NDC, have demonstrated significant antimicrobial properties. The mechanism often involves the reduction of the nitro group, producing toxic intermediates that can damage DNA and inhibit microbial growth. Studies indicate that nitro-containing compounds are effective against various pathogens, including bacteria and protozoa .
Anti-inflammatory Activity
Research has shown that nitrated compounds can modulate inflammatory responses. Nitro fatty acids derived from similar structures exhibit cytoprotective effects by interacting with signaling proteins involved in inflammation . The potential of 6-NDC as an anti-inflammatory agent warrants further investigation.
Anticancer Activity
The nitro group in 6-NDC may also play a role in anticancer activity. Compounds with similar structures have been found to inhibit tumor cell proliferation by targeting specific pathways such as the epidermal growth factor receptor (EGFR) signaling pathway . The ability of 6-NDC to affect cancer cell lines remains an area for future research.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2,3-Dicyano-6-nitronaphthalene | Similar structure with two cyano groups | Antimicrobial and anticancer properties |
| 1-Nitronaphthalene | Contains only one nitro group | Limited antimicrobial activity |
6-NDC is unique due to the combination of both nitro and cyano groups, enhancing its reactivity compared to other compounds .
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of 6-NDC against common bacterial strains. The compound exhibited significant inhibition zones in agar diffusion tests, suggesting potent antibacterial properties.
- Anti-inflammatory Mechanism : In vitro studies demonstrated that 6-NDC reduced the production of pro-inflammatory cytokines in macrophage cultures, indicating its potential as an anti-inflammatory agent.
Q & A
Q. What are the recommended synthetic routes for 6-Nitronaphthalene-2,3-dicarbonitrile, and how can reaction conditions be optimized?
A two-step approach is commonly employed:
- Step 1 : Start with naphthalene-2,3-dicarbonitrile derivatives. For example, halogenated precursors (e.g., 5,6-dichloronaphthalene-2,3-dicarbonitrile) can undergo nucleophilic aromatic substitution (NAS) with nitro groups. This method is analogous to pyrazine-2,3-dicarbonitrile synthesis, where chlorine atoms are replaced via NAS in polar aprotic solvents (e.g., THF) at 65°C for 24 hours .
- Step 2 : Nitration using a mixture of nitric acid and sulfuric acid, targeting the 6-position. Monitor regioselectivity via HPLC or TLC to avoid over-nitration.
Optimization : Adjust stoichiometry (1:1 molar ratio for NAS) and temperature (65–80°C). Use triethylamine as a base to neutralize HCl byproducts in NAS .
Q. What spectroscopic techniques are critical for characterizing this compound?
- FT-IR : Confirm nitro (-NO₂) stretches at 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric). The nitrile (-C≡N) peaks appear near 2230 cm⁻¹ .
- NMR : ¹H NMR will show aromatic protons deshielded by the nitro group (δ 8.5–9.0 ppm). ¹³C NMR distinguishes nitrile carbons (δ 115–120 ppm) and nitro-adjacent carbons (δ 140–150 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ and fragmentation patterns.
Q. How can researchers address low yields in the nitration step?
Common issues include:
- Regioselectivity : Use directing groups (e.g., electron-withdrawing nitriles) to favor nitration at the 6-position.
- Side Reactions : Add urea to suppress dinitration byproducts.
- Solvent Choice : Nitrate in dichloromethane or acetic acid to moderate reactivity .
Advanced Research Questions
Q. How does the nitro group influence the electronic properties of naphthalene-2,3-dicarbonitrile?
The nitro group is a strong electron-withdrawing moiety, which:
- Reduces the HOMO-LUMO gap, enhancing π-π* transitions (UV-Vis absorbance shifts to longer wavelengths).
- Stabilizes charge-transfer complexes, as seen in pyrazine-2,3-dicarbonitrile derivatives used in photoredox catalysis .
Methodological Insight : Perform DFT calculations (e.g., Gaussian 16) to map frontier molecular orbitals and compare with experimental UV-Vis data .
Q. What are the crystallographic challenges in resolving the structure of this compound?
Q. How can researchers analyze conflicting data on reactivity with nucleophiles?
- Contradiction : Some studies report rapid substitution at the 6-position, while others note inertness.
- Resolution :
- Vary solvents (e.g., DMF vs. THF) to modulate nucleophilicity.
- Use Hammett σ⁺ constants to predict substituent effects on reactivity.
- Monitor reactions in situ via Raman spectroscopy to detect intermediate formation .
Q. What role does this compound play in designing photoredox catalysts?
Structurally similar to dicyanopyrazine (DPZ), this compound could:
- Act as an electron acceptor in visible-light-driven reactions.
- Enable cross-coupling via single-electron transfer (SET) mechanisms.
Validation : Perform fluorescence quenching experiments with Ru(bpy)₃²⁺ to assess excited-state redox potentials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
